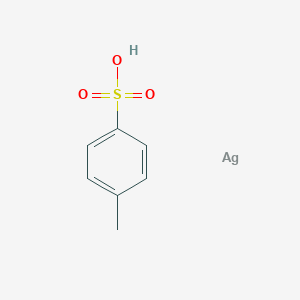

Silver p-toluenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Silver p-toluenesulfonate is a useful research compound. Its molecular formula is C7H8AgO3S and its molecular weight is 280.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231877. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Ligand Influence

Silver(I) sulfonates, including p-toluenesulfonate, have been systematically examined to understand the influence of neutral ligands on their structures. Different sulfonate anions and neutral ligands have been studied, revealing diverse structures and properties, such as luminescence (Li et al., 2005).

Silver-Containing Layered Materials

Silver-containing layered networks, including those formed with p-toluenesulfonate, have been investigated for their interactions with primary amines. This research utilizes solid-state NMR spectroscopy and ab initio calculations to explore these interactions and propose structural models for new materials (Hamaed et al., 2008).

Modular Synthesis in Organic Chemistry

Silver-catalyzed heteroaromatization of propargylic alcohols with p-toluenesulfonylmethyl isocyanide (TosMIC) has been developed, offering an efficient approach to sulfonyl benzoheteroles. TosMIC plays a dual role as a sulfonyl source and ligand in these reactions (Liu et al., 2014).

Antimicrobial Properties

Silver nanoparticles, including those derived from silver compounds like p-toluenesulfonate, have shown promise as antimicrobials, effective against bacteria and viruses. Their resurgence in medical applications is due to their unique properties at the nanoscale (Rai et al., 2009).

Fluorescent and Electrochemical Properties

Silver(I) complexes with p-toluenesulfonate have been synthesized and their structures characterized, revealing diverse structures and properties. The fluorescent and electrochemical properties of these complexes have been studied, offering insights into the selective luminescence of silver complexes (Qu et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Silver p-toluenesulfonate, also known as p-Toluenesulfonic acid silver salt or Silver tosylate , primarily targets alkyl halides and benzyl selenyl chlorides . These compounds are often used in organic synthesis due to their reactivity.

Mode of Action

The compound interacts with its targets by converting alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . This conversion is facilitated by the silver ion in the compound, which acts as a catalyst.

Result of Action

The primary result of this compound’s action is the conversion of alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . This conversion can facilitate various organic synthesis reactions, enhancing the leaving ability of halogens .

Biochemical Analysis

Biochemical Properties

Silver p-toluenesulfonate plays a significant role in biochemical reactions. It is known to convert alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates

Cellular Effects

Silver nanoparticles, which may share some properties with this compound, have been shown to have various effects on cells

Molecular Mechanism

The molecular mechanism of this compound involves its ability to convert alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies on silver nanoparticles have shown varying effects at different dosages

Metabolic Pathways

A study on p-toluenesulfonate, a related compound, suggests that it may be involved in certain metabolic pathways

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Silver p-toluenesulfonate involves the reaction of silver oxide with p-toluenesulfonic acid in water.", "Starting Materials": [ "Silver oxide", "p-toluenesulfonic acid", "Water" ], "Reaction": [ "Dissolve p-toluenesulfonic acid in water to form a clear solution.", "Add silver oxide to the solution and stir until the silver oxide is completely dissolved.", "Heat the mixture to 50-60°C and continue stirring for 1-2 hours.", "Allow the mixture to cool and filter the resulting precipitate.", "Wash the precipitate with water and dry it under vacuum to obtain Silver p-toluenesulfonate as a white powder." ] } | |

CAS No. |

16836-95-6 |

Molecular Formula |

C7H8AgO3S |

Molecular Weight |

280.07 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;silver |

InChI |

InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |

InChI Key |

BRYKBDMLJJLFAB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.[Ag] |

| 16836-95-6 | |

Pictograms |

Irritant |

Related CAS |

104-15-4 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

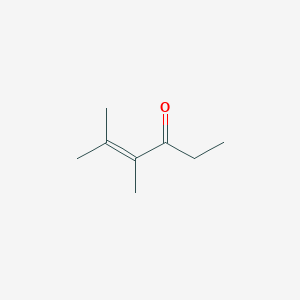

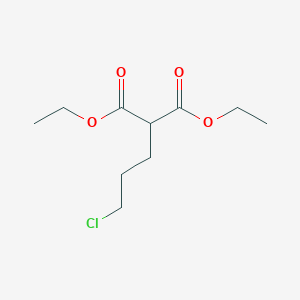

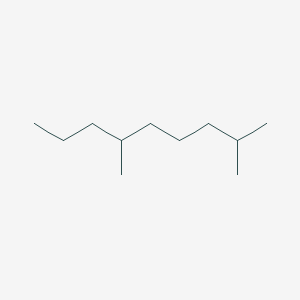

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n,n-bis[2-(octylamino)ethyl]glycine](/img/structure/B96743.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)